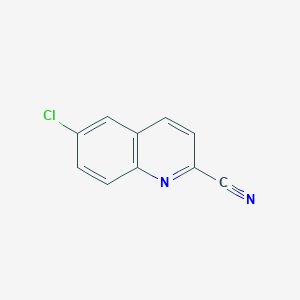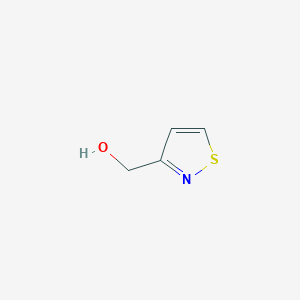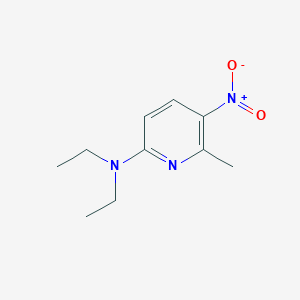
2-(2-Bromo-phenoxy)-ethylamine
Overview
Description
2-(2-Bromo-phenoxy)-ethylamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenoxyethylamine, where a bromine atom is substituted at the ortho position of the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have been synthesized and tested for in vitro antimicrobial activity . FtsZ, a key functional protein in bacterial cell division, is recognized as a potential target for the growth of novel antibacterial agents .
Mode of Action
It can be inferred from related studies that these types of compounds may interact with their targets, leading to changes that inhibit bacterial cell division
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial activity, suggesting that they may affect pathways related to bacterial cell division .
Result of Action
Related compounds have shown antimicrobial activity, suggesting that they may inhibit bacterial cell division .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-phenoxy)-ethylamine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromo-phenoxy)ethanol. This intermediate is then converted to this compound through a reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as thiols or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include thiophenols, anilines, or other substituted phenoxyethylamines.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
2-(2-Bromo-phenoxy)-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.
Materials Science: The compound is used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-(2-Chloro-phenoxy)-ethylamine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluoro-phenoxy)-ethylamine: Contains a fluorine atom, leading to different electronic properties.
2-(2-Iodo-phenoxy)-ethylamine: The presence of iodine affects the compound’s reactivity and biological activity.
Uniqueness: 2-(2-Bromo-phenoxy)-ethylamine is unique due to the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to participate in halogen bonding. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(2-bromophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNXLTMNVOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627579 | |
| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26646-25-3 | |
| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)











